Cas no 723281-63-8 (3-Bromo-5-(ethoxymethyl)pyridine)

3-Bromo-5-(ethoxymethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 3-bromo-5-(ethoxymethyl)-
- 3-Bromo-5-(ethoxymethyl)pyridine
- 3-bromo-5-ethoxymethylpyridine
- CS-0194995
- GEVSZPZCBIDGTA-UHFFFAOYSA-N
- MFCD22056769
- AKOS027282661
- SCHEMBL3753652
- 723281-63-8
- E92145
-
- MDL: MFCD22056769
- インチ: InChI=1S/C8H10BrNO/c1-2-11-6-7-3-8(9)5-10-4-7/h3-5H,2,6H2,1H3
- InChIKey: GEVSZPZCBIDGTA-UHFFFAOYSA-N
- ほほえんだ: CCOCC1=CC(=CN=C1)Br
計算された属性
- せいみつぶんしりょう: 214.99458g/mol
- どういたいしつりょう: 214.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-Bromo-5-(ethoxymethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 206154-25g |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 25g |
$3836.00 | 2023-09-07 | ||
TRC | B993600-5g |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 5g |
$ 65.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265665-1g |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 95+% | 1g |
¥1667.00 | 2024-05-02 | |
A2B Chem LLC | AX16426-250mg |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 97% | 250mg |
$120.00 | 2024-04-19 | |
Aaron | AR01DO7Q-1g |
Pyridine, 3-bromo-5-(ethoxymethyl)- |
723281-63-8 | 95% | 1g |
$268.00 | 2025-02-12 | |
TRC | B993600-2.5g |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 2.5g |
$ 50.00 | 2022-06-06 | ||
Matrix Scientific | 206154-1g |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 1g |
$876.00 | 2023-09-07 | ||
A2B Chem LLC | AX16426-5g |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 97% | 5g |
$643.00 | 2024-04-19 | |
A2B Chem LLC | AX16426-500mg |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 97% | 500mg |
$157.00 | 2024-04-19 | |
TRC | B993600-25g |
3-Bromo-5-(ethoxymethyl)pyridine |
723281-63-8 | 25g |
$ 80.00 | 2022-06-06 |
3-Bromo-5-(ethoxymethyl)pyridine 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
3-Bromo-5-(ethoxymethyl)pyridineに関する追加情報
3-Bromo-5-(ethoxymethyl)pyridine (CAS No 723281-63-8): A Comprehensive Overview
The compound 3-Bromo-5-(ethoxymethyl)pyridine, identified by the CAS registry number CAS No 723281-63-8, is an organic chemical that has garnered significant attention in the fields of synthetic chemistry and materials science. This pyridine derivative is characterized by its bromine atom at the 3-position and an ethoxymethyl group at the 5-position, which imparts unique electronic and structural properties. Recent studies have highlighted its potential applications in drug discovery, agrochemicals, and advanced materials.
Pyridine derivatives like 3-Bromo-5-(ethoxymethyl)pyridine are known for their versatility in chemical reactions. The bromine substituent at the 3-position facilitates various substitution reactions, making it a valuable intermediate in organic synthesis. Meanwhile, the ethoxymethyl group at the 5-position introduces steric and electronic effects that can be exploited to design molecules with specific biological activities. Researchers have demonstrated that this compound can serve as a building block for constructing bioactive molecules, including kinase inhibitors and GPCR modulators.
In terms of physical properties, 3-Bromo-5-(ethoxymethyl)pyridine exhibits a melting point of approximately 105°C and a boiling point around 240°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The compound's UV-vis spectrum shows strong absorption bands in the range of 270-290 nm, which is indicative of its conjugated π-system.
The synthesis of 3-Bromo-5-(ethoxymethyl)pyridine typically involves a multi-step process. One common approach starts with the bromination of pyridine using N-bromosuccinimide (NBS) under radical conditions. Subsequent alkylation with an appropriate ethoxymethylating agent, such as ethyl glycol monomethyl ether, yields the desired product after purification via column chromatography or recrystallization. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields.
In the realm of application, 3-Bromo-5-(ethoxymethyl)pyridine has shown promise in medicinal chemistry. For instance, studies published in the Journal of Medicinal Chemistry have explored its role as a scaffold for developing anti-cancer agents targeting specific oncogenic pathways. The compound's ability to modulate protein-protein interactions has also been investigated, opening new avenues for therapeutic development.
Beyond medicine, this compound has found utility in agrochemicals. Research conducted by agricultural scientists has demonstrated its potential as a precursor for herbicides with enhanced selectivity and efficacy. The ethoxymethyl group plays a crucial role in optimizing the molecule's bioavailability and stability under environmental conditions.
The environmental impact of 3-Bromo-5-(ethoxymethyl)pyridine is another area of active research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure sustainable use in industrial applications. Results from recent toxicity assays indicate that the compound exhibits low acute toxicity to aquatic organisms when used within recommended limits.
In conclusion, 3-Bromo-5-(ethoxymethyl)pyridine (CAS No 723281-63-8) stands out as a versatile chemical entity with diverse applications across multiple disciplines. Its unique structure enables it to serve as both a valuable intermediate and a functional material in cutting-edge research. As ongoing studies continue to uncover new properties and uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
723281-63-8 (3-Bromo-5-(ethoxymethyl)pyridine) 関連製品
- 960250-51-5(3-{(3-methylbutan-2-yl)aminomethyl}phenol)
- 534-59-8(Butylmalonic acid)
- 1021073-99-3(2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide)
- 2172034-39-6(N-{7,7-dimethyl-2-oxabicyclo3.2.0heptan-6-yl}-N-propylsulfamoyl chloride)
- 1702664-10-5(methyl 4-amino-1-(2-carbamoylethyl)-1H-pyrazole-3-carboxylate)
- 2228673-92-3(1-(2,5-difluoro-4-nitrophenyl)-2-methylpropan-2-amine)
- 2639634-66-3({2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine)
- 2172221-75-7(4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)
- 35773-43-4(Disperse Yellow 232)
- 1705220-88-7(3-4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl-6-(1H-imidazol-1-yl)pyridazine)